molecular formula C5H7ClN2O3 B2912587 4-Methoxy-1H-pyrazole-5-carboxylic acid;hydrochloride CAS No. 2375273-71-3

4-Methoxy-1H-pyrazole-5-carboxylic acid;hydrochloride

Cat. No. B2912587
CAS RN: 2375273-71-3
M. Wt: 178.57
InChI Key: DROJVFFUSKMHSD-UHFFFAOYSA-N
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Description

“4-Methoxy-1H-pyrazole-5-carboxylic acid;hydrochloride” is a compound that belongs to the class of organic compounds known as phenylpyrazoles . These are compounds containing a phenylpyrazole skeleton, which consists of a pyrazole bound to a phenyl group . Pyrazole derivatives are a special class of N-heterocyclic compounds (NHCps) bearing a heteroaromatic five-membered ring with two adjacent nitrogen atoms in the annular structure .


Synthesis Analysis

Pyrazole nucleus is synthesized with various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach . Recently, Loro et al. obtained pyrazole-4-carboxylic acids starting from isoxazole-5(4H)-ones using [RuCl 2 (p-cymene)] 2 as a catalyst .


Molecular Structure Analysis

Pyrazole derivatives bear a heteroaromatic five-membered ring with two adjacent nitrogen atoms in the annular structure, one pyrrole-type (proton donor) and one pyridine-type (proton acceptor) . Pyrazoles can act as weak bases or acids, with possible strength highly dependent on the nature of their substituent groups .


Chemical Reactions Analysis

Pyrazole-containing compounds represent one of the most influential families of N-heterocycles due to their proven applicability and versatility as synthetic intermediates in preparing relevant chemicals in biological, physical-chemical, material science, and industrial fields . The discussion involves strategically functionalized rings (i.e., amines, carbaldehydes, halides, etc.) and their use in forming various fused systems .

Future Directions

Pyrazole-containing compounds continue to be a focus of research due to their proven applicability and versatility as synthetic intermediates in preparing relevant chemicals in various fields . Synthesizing structurally diverse pyrazole derivatives is highly desirable, and researchers continue to focus on preparing this functional scaffold and finding new and improved applications .

properties

IUPAC Name

4-methoxy-1H-pyrazole-5-carboxylic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6N2O3.ClH/c1-10-3-2-6-7-4(3)5(8)9;/h2H,1H3,(H,6,7)(H,8,9);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DROJVFFUSKMHSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(NN=C1)C(=O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Methoxy-1H-pyrazole-5-carboxylic acid;hydrochloride

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